An In-depth Technical Guide to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The introduction of a nitro group and a carbaldehyde function further enhances the chemical reactivity and potential for therapeutic applications. This guide provides a comprehensive technical overview of a specific, highly functionalized indole derivative: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and explore its promising role in the landscape of modern drug discovery, particularly in oncology.
Chemical Structure and Identification
5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a poly-substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A methyl group is attached at the 5-position, a nitro group at the 4-position, and a carbaldehyde (formyl) group at the 2-position of the indole ring.
| Identifier | Value |
| IUPAC Name | 5-Methyl-4-nitro-1H-indole-2-carbaldehyde |
| CAS Number | 61149-55-1[1] |
| Molecular Formula | C10H8N2O3[1] |
| Molecular Weight | 204.18 g/mol [1] |
| SMILES | O=Cc1c[nH]c2ccc(C)c(c12)[O-] |
Physicochemical and Spectroscopic Properties
Experimentally determined physicochemical data for 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be predicted:
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Appearance: Likely a yellow or orange solid, characteristic of many nitroaromatic compounds.
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Solubility: Expected to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents.
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Stability: The presence of the nitro group can make the compound sensitive to light and heat. It should be stored in a cool, dark, and inert atmosphere.
Predicted Spectroscopic Data
¹H NMR (Proton NMR):
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.
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Indole N-H Proton: A broad singlet, also in the downfield region (δ 11.0-12.5 ppm), the chemical shift of which can be solvent-dependent.
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Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution.
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Methyl Protons (-CH₃): A singlet is expected in the upfield region, around δ 2.4-2.6 ppm.
¹³C NMR (Carbon-13 NMR):
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Carbonyl Carbon (-CHO): A resonance in the highly deshielded region, typically δ 180-190 ppm.
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Aromatic and Heterocyclic Carbons: A series of signals in the δ 110-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.
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Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.
IR (Infrared) Spectroscopy:
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N-H Stretch: A sharp to broad band around 3300-3400 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong absorption bands are expected, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1330-1370 cm⁻¹).
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C-H Stretches (Aromatic and Alkyl): Bands in the 2850-3100 cm⁻¹ region.
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C=C Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.18). High-resolution mass spectrometry would confirm the elemental composition.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the formyl group (-CHO), the nitro group (-NO₂), and other characteristic fragmentations of the indole ring.
Synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde
The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde can be achieved through a two-step process starting from 5-methyl-1H-indole. The first step involves the regioselective nitration of the indole ring, followed by the formylation at the 2-position.
Step 1: Synthesis of the Precursor, 5-Methyl-4-nitro-1H-indole
The direct nitration of substituted indoles can be challenging due to the high reactivity of the indole nucleus, often leading to a mixture of positional isomers and polysubstituted products.[4] However, specific conditions can favor the desired regioselectivity.
Experimental Protocol:
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Dissolution: Dissolve 5-methyl-1H-indole in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid.
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Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, in an ice-salt or dry ice-acetone bath to control the exothermic reaction.
-
Nitration: Slowly add a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining vigorous stirring. The slow addition is crucial to prevent overheating and the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and precipitate the product.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until it is slightly alkaline. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 5-methyl-4-nitro-1H-indole.
Step 2: Vilsmeier-Haack Formylation of 5-Methyl-4-nitro-1H-indole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5]
Experimental Protocol:
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Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous dimethylformamide (DMF) and cool it to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Substrate Addition: Dissolve the 5-methyl-4-nitro-1H-indole from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for several hours. The progress of the reaction should be monitored by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Basification and Product Isolation: Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or potassium carbonate until the pH is basic. This will cause the product to precipitate. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold water and dry it. The crude 5-Methyl-4-nitro-1H-indole-2-carbaldehyde can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Synthetic Workflow Diagram:
Caption: Synthetic route to 5-Methyl-4-nitro-1H-indole-2-carbaldehyde.
Potential Applications in Drug Development
The strategic placement of the methyl, nitro, and carbaldehyde groups on the indole scaffold makes 5-Methyl-4-nitro-1H-indole-2-carbaldehyde a molecule of significant interest for drug discovery, particularly in the field of oncology.
Anticancer Activity: A Dual-Action Mechanism
Derivatives of 5-nitroindole have demonstrated potent anticancer activities against various cancer cell lines.[6][7][8] The mechanism of action is often multifaceted, involving the targeted stabilization of G-quadruplex DNA structures and the induction of oxidative stress.
4.1.1. c-Myc G-Quadruplex Stabilization
The promoter region of the c-Myc oncogene contains guanine-rich sequences that can fold into non-canonical DNA secondary structures known as G-quadruplexes. The formation and stabilization of these structures can inhibit the transcription of the c-Myc gene, which is overexpressed in up to 80% of human cancers.[7] 5-nitroindole derivatives have been shown to bind to and stabilize these c-Myc G-quadruplexes, leading to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[6][7]
Caption: c-Myc Downregulation Pathway by 5-Nitroindole Derivatives.
4.1.2. Induction of Reactive Oxygen Species (ROS)
In addition to their effects on c-Myc, some 5-nitroindole compounds have been observed to increase the intracellular concentration of Reactive Oxygen Species (ROS).[6][7] While moderate levels of ROS can promote cancer cell survival, excessive ROS accumulation induces oxidative stress, leading to cellular damage and apoptosis through various signaling pathways. The nitroaromatic moiety is a key structural feature that can be bioreduced under hypoxic conditions, often found in solid tumors, to generate radical species that contribute to ROS production.
Caption: ROS-Induced Apoptosis Pathway by 5-Nitroindole Derivatives.
A Versatile Intermediate for Further Chemical Elaboration
The carbaldehyde group at the 2-position of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a versatile chemical handle that allows for a wide range of subsequent chemical modifications. This opens up avenues for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the aldehyde can undergo:
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Reductive amination: to introduce various amine-containing side chains, which can modulate solubility and target binding.
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Wittig and related olefination reactions: to introduce carbon-carbon double bonds for further functionalization.
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Condensation reactions: with active methylene compounds to create more complex heterocyclic systems.
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Oxidation: to the corresponding carboxylic acid, providing another point for derivatization, such as amide or ester formation.
This chemical versatility makes 5-Methyl-4-nitro-1H-indole-2-carbaldehyde a valuable building block for the development of novel therapeutic agents.
Conclusion
5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a strategically designed molecule with significant potential in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The combination of the nitro group and the indole scaffold points towards promising anticancer activity through a dual mechanism involving c-Myc G-quadruplex stabilization and ROS induction. Furthermore, the presence of a reactive carbaldehyde group makes it an ideal starting point for the generation of diverse chemical libraries for drug discovery programs. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the development of novel and effective therapeutic agents.
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